2-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group, a methylsulfanyl group, and a piperidinyl group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrimidinyl Core: : The pyrimidinyl core can be synthesized through a condensation reaction between a suitable amine and a β-diketone.
Introduction of the Methylsulfanyl Group: : The methylsulfanyl group can be introduced via nucleophilic substitution, where a methylthiolate ion reacts with the pyrimidinyl core.
Attachment of the Piperidinyl Group: : The piperidinyl group can be attached through a reductive amination reaction, where an amine reacts with a carbonyl compound in the presence of a reducing agent.
Esterification: : The final step involves esterification, where the carboxylic acid group is converted to its tert-butyl ester derivative using tert-butanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: : The pyrimidinyl ring can be reduced to form a pyrimidinylamine derivative.
Substitution: : The piperidinyl group can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: : Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: : Formation of methylsulfanyl sulfoxide or sulfone derivatives.
Reduction: : Formation of pyrimidinylamine derivatives.
Substitution: : Formation of various substituted piperidinyl derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific diseases.
Industry: : It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features. Similar compounds include:
2-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester: : Similar structure but with a pyrrolidine ring instead of piperidine.
2-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-morpholine-1-carboxylic acid tert-butyl ester: : Similar structure but with a morpholine ring instead of piperidine.
These compounds may have different properties and applications due to the variations in their ring structures.
Properties
IUPAC Name |
tert-butyl 2-[[(2-methylsulfanylpyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-16(2,3)22-15(21)20-10-6-5-7-12(20)11-18-13-8-9-17-14(19-13)23-4/h8-9,12H,5-7,10-11H2,1-4H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPYIFSVWLYIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC2=NC(=NC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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